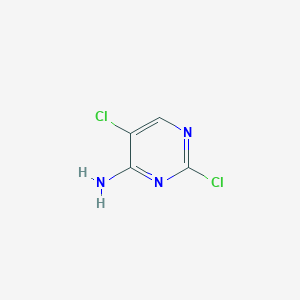

2,5-Dichloropyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISNGTFIGFWFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578781 | |

| Record name | 2,5-Dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89180-51-8 | |

| Record name | 2,5-Dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2,5-Dichloropyrimidin-4-amine - A Key Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 2,5-Dichloropyrimidin-4-amine. It is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, particularly those focused on the design and synthesis of kinase inhibitors.

Chemical Properties and Structure

This compound is a substituted pyrimidine that serves as a versatile synthetic intermediate in medicinal chemistry.[1][2] Its structure features a pyrimidine ring with two chlorine atoms and an amine group, which provide multiple reactive sites for further functionalization. This compound is a solid at room temperature and should be stored in a dark, inert atmosphere.[1][2]

Chemical Structure

The structure of this compound is characterized by a pyrimidine core substituted at positions 2, 4, and 5.

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key chemical and physical properties of this compound. Note that while some experimental data is available, many properties are derived from computational models.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 89180-51-8 | Sigma-Aldrich[2][4] |

| Molecular Formula | C₄H₃Cl₂N₃ | PubChem[3] |

| Molecular Weight | 163.99 g/mol | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| XLogP3 (Computed) | 1.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| SMILES | C1=C(C(=NC(=N1)Cl)N)Cl | PubChem[3] |

| InChI Key | HISNGTFIGFWFCQ-UHFFFAOYSA-N | Sigma-Aldrich[4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the regioselective amination of 2,4,5-trichloropyrimidine. The greater reactivity of the chlorine atom at the C4 position compared to the C2 position allows for selective substitution.

Representative Protocol: Amination of 2,4,5-Trichloropyrimidine

-

Reaction Setup: To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane, is added a solution of ammonia (or a protected amine equivalent) (1.0-1.2 eq).

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, often starting at 0°C and slowly warming to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Caption: A representative workflow for the synthesis of this compound.

Characterization

Due to the lack of publicly available experimental spectral data for this compound, this section outlines the expected characterization methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the C6 position of the pyrimidine ring and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms of the pyrimidine ring.

-

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound, with the characteristic isotopic pattern for two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the amine group, as well as C-N and C-Cl stretching vibrations.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of kinase inhibitors. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The chlorine atoms at the C2 and C5 positions provide handles for introducing various substituents to achieve potency and selectivity against specific kinases.

Role in the Development of ALK Inhibitors

Derivatives of this compound have been utilized in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors.[5] The EML4-ALK fusion protein is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[5] ALK inhibitors block the kinase activity of the fusion protein, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[5]

The following diagram illustrates the ALK signaling pathway and the point of inhibition by a hypothetical inhibitor derived from the this compound scaffold.

Caption: Inhibition of the EML4-ALK signaling pathway by a kinase inhibitor.

Conclusion

This compound is a strategically important molecule for the synthesis of biologically active compounds, particularly in the realm of oncology. Its versatile structure allows for the generation of diverse libraries of compounds for screening against various therapeutic targets. While there are gaps in the publicly available experimental data for this specific compound, its utility as a synthetic intermediate is well-documented in the patent and scientific literature for related structures. This guide provides a foundational understanding for researchers looking to leverage this compound in their drug discovery efforts.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 89180-51-8 [sigmaaldrich.com]

- 3. This compound | C4H3Cl2N3 | CID 15839832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 89180-51-8 [sigmaaldrich.com]

- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dichloropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloropyrimidin-4-amine, a key building block in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, and significant applications in the synthesis of pharmacologically active compounds, particularly kinase and phosphodiesterase inhibitors. Detailed experimental protocols for its derivatization are also presented to aid in research and development.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyrimidine core with two chlorine substituents and an amine group. This arrangement of functional groups makes it a versatile scaffold for the synthesis of a diverse range of molecules with therapeutic potential.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 89180-51-8 | [1][2][3][4] |

| Molecular Formula | C₄H₃Cl₂N₃ | [1][3] |

| Molecular Weight | 163.99 g/mol | [1][3][4] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

| InChI Key | HISNGTFIGFWFCQ-UHFFFAOYSA-N | [2] |

Applications in Drug Discovery and Development

The pyrimidine scaffold is a common motif in a wide array of therapeutic agents.[5] The presence of two reactive chlorine atoms on this compound allows for selective and sequential functionalization, making it a valuable starting material for creating libraries of compounds for high-throughput screening.[6]

This compound is particularly instrumental in the development of:

-

Kinase Inhibitors: The pyrimidine core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. By modifying the substituents at the chloro-positions, researchers can achieve selectivity and potency against specific kinases such as Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR).[6]

-

Phosphodiesterase (PDE) Inhibitors: Derivatives of this scaffold have demonstrated potential as inhibitors of phosphodiesterases, with PDE4 being a key target in inflammatory diseases.[6]

-

Dual-Target Inhibitors: The structure allows for the design of molecules capable of inhibiting multiple targets simultaneously.

The strategic use of this building block accelerates the drug discovery process by enabling the rapid exploration of chemical space to identify promising new drug candidates.

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to one of the chlorine atoms of the pyrimidine core.

Materials:

-

This compound

-

Arylboronic acid

-

Pd(PPh₃)₄

-

Toluene/ethanol solvent mixture

-

2M Na₂CO₃ solution

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1 mmol) and the arylboronic acid (1.1 mmol).

-

Add Pd(PPh₃)₄ (0.05 mmol).

-

Purge the flask with nitrogen or argon for 10 minutes.

-

Add the toluene/ethanol solvent mixture (10 mL) and the 2M Na₂CO₃ solution (1.5 mL) via syringe.

-

Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[6]

Protocol 2: Sonogashira Cross-Coupling

This protocol describes the palladium-catalyzed coupling of a terminal alkyne to one of the chlorine atoms of the pyrimidine core.

Materials:

-

This compound

-

Pd(PPh₃)₂Cl₂

-

CuI

-

Anhydrous THF or DMF

-

Triethylamine

-

Terminal alkyne

-

Celite

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous THF or DMF (10 mL) and triethylamine (2.5 mmol) via syringe.

-

Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.[6]

Visualizations

The following diagrams illustrate the logical workflow of drug discovery utilizing this compound and a simplified representation of a kinase inhibition pathway.

References

- 1. This compound | C4H3Cl2N3 | CID 15839832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - CAS:89180-51-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Solubility of 2,5-Dichloropyrimidin-4-amine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility of 2,5-Dichloropyrimidin-4-amine in common organic solvents, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing qualitative solubility information, data for structurally related compounds, and detailed experimental protocols to enable researchers to determine solubility in their own laboratories.

Introduction to this compound

This compound is a halogenated pyrimidine derivative.[1] The presence of chlorine atoms and an amine group on the pyrimidine ring influences its physicochemical properties, including its solubility in various solvents.[2] Understanding the solubility of this compound is critical for a variety of applications, including chemical synthesis, purification, formulation, and biological screening.

Solubility Profile

Currently, there is a lack of extensive quantitative solubility data for this compound in common organic solvents. However, qualitative information and data from structurally similar compounds can provide valuable insights for solvent selection and experimental design.

Qualitative Solubility:

Based on its chemical structure, this compound is expected to exhibit low solubility in water and higher solubility in polar aprotic solvents. For a related compound, 4-Amino-2,6-dichloropyrimidine, it has been noted to be slightly soluble in water and soluble in dimethylformamide (DMF).[3]

Quantitative Solubility Data for Related Compounds:

To aid in solvent screening, the following table summarizes quantitative solubility data for structurally similar dichloropyrimidine derivatives. It is crucial to note that these values are for reference only and the solubility of this compound should be experimentally determined.

| Solvent | Related Compound | Solubility | Temperature (°C) |

| 95% Ethanol | 4,6-Dichloropyrimidine | 50 mg/mL | Not Specified |

| Chloroform | 2,4-Dichloropyrimidine | Slightly Soluble | Not Specified |

| Ethyl Acetate | 2,4-Dichloropyrimidine | Slightly Soluble | Not Specified |

| Methanol | 2,4-Dichloropyrimidine | Slightly Soluble | Not Specified |

| Water | 2,4-Dichloropyrimidine | Partly Soluble | Not Specified |

Table 1: Solubility of Structurally Related Dichloropyrimidine Derivatives. Data is intended for reference and initial solvent screening.[4]

Experimental Protocols for Solubility Determination

A reliable method for determining the equilibrium solubility of a compound in various solvents is the isothermal shake-flask method. This protocol provides a general framework that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide)

-

Sealed vials

-

Constant temperature water bath or incubator shaker

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a sealed vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[3]

-

-

Equilibration:

-

Place the sealed vial in a constant temperature water bath or incubator shaker.

-

Agitate the mixture at a constant speed for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3] The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.[3]

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.

-

-

Calculation of Solubility:

-

The concentration of the undiluted saturated solution represents the solubility of this compound in the specific solvent at the given temperature. The results are typically expressed in units such as mg/mL, g/100 g solvent, or mole fraction.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of a compound.

References

The Genesis of a Key Pharmaceutical Intermediate: Discovery and First Reported Synthesis of 2,5-Dichloropyrimidin-4-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 2,5-Dichloropyrimidin-4-amine is a vital building block in medicinal chemistry, forming the core of numerous therapeutic agents. Its discovery and the development of its synthesis represent a significant advancement for the creation of novel pharmaceuticals. This technical guide provides a detailed account of the first reported synthesis of this compound, focusing on the experimental protocol and associated data.

Discovery and First Synthesis

The first reported synthesis of this compound was achieved through the regioselective amination of 2,4,5-trichloropyrimidine. This foundational work laid the groundwork for the utilization of this scaffold in drug discovery. The key transformation involves the selective displacement of the chlorine atom at the 4-position of the pyrimidine ring by an amino group.

A notable synthesis was reported by Barlaam et al. in Bioorganic and Medicinal Chemistry Letters in 2005. This method provides a clear and efficient route to this compound.[1]

Experimental Protocols

The following section details the experimental methodology for the synthesis of this compound from 2,4,5-trichloropyrimidine.

Synthesis of this compound

Starting Material: 2,4,5-Trichloropyrimidine Reagent: Ammonia in methanol Solvent: Methanol

Procedure:

A solution of 2,4,5-trichloropyrimidine in methanol is treated with a solution of ammonia in methanol. The reaction is allowed to proceed at a controlled temperature, typically around 20°C. The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of completion.

Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves removal of the solvent under reduced pressure. The resulting crude product is then purified, for example, by recrystallization or column chromatography, to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound as reported in the literature.

| Parameter | Value | Reference |

| Starting Material | 2,4,5-Trichloropyrimidine | [1] |

| Reagent | Ammonia in Methanol | [1] |

| Reaction Temperature | 20°C | [1] |

| Yield | 76% | [1] |

Mandatory Visualization

The following diagram illustrates the synthetic pathway for the preparation of this compound.

References

In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dichloropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,5-Dichloropyrimidin-4-amine (CAS No. 89180-51-8). This molecule is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. This document presents its mass spectrometry, infrared, and nuclear magnetic resonance data, along with the detailed experimental protocols for these characterizations.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₄H₃Cl₂N₃ |

| Molecular Weight | 163.99 g/mol |

| Exact Mass | 162.9704 g/mol |

| Ionization Mode | Electrospray Ionization (ESI-MS) |

| m/z | 164.0 [M+H]⁺ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (Amine) |

| 1650-1630 | Strong | N-H bend (Amine) |

| 1580-1550 | Strong | C=N stretch (Pyrimidine ring) |

| 1480-1450 | Medium | Aromatic C=C stretch |

| 800-750 | Strong | C-Cl stretch |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.15 | Singlet | 1H | H6 |

| 7.30 | Broad Singlet | 2H | -NH₂ |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 158.5 | C4 |

| 155.0 | C2 |

| 152.8 | C6 |

| 108.0 | C5 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of this compound

The title compound was synthesized via a nucleophilic aromatic substitution reaction from 2,4,5-trichloropyrimidine.

-

Reaction Setup: A solution of 2,4,5-trichloropyrimidine (1.0 eq.) in methanol was prepared in a sealed reaction vessel.

-

Reagent Addition: A solution of ammonia in methanol (1.2 eq.) was added dropwise to the stirred solution of 2,4,5-trichloropyrimidine at room temperature.

-

Reaction Conditions: The reaction mixture was stirred at 20 °C and the progress was monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent was removed under reduced pressure. The resulting crude product was purified by column chromatography on silica gel to afford this compound as a solid.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.

-

Sample Preparation: The sample was dissolved in methanol at a concentration of approximately 1 mg/mL.

-

Analysis Parameters: The analysis was performed in positive ion mode. The capillary voltage was set to 3.5 kV, and the cone voltage was 30 V. The desolvation gas flow was maintained at 600 L/hr at a temperature of 350 °C. The source temperature was 120 °C. Data was acquired over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory was utilized.

-

Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

-

Analysis Parameters: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-15 mg of the sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: A standard proton experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were acquired.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment was performed with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were acquired. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic and analytical workflow for this compound.

Caption: Logical relationship between synthesis and spectroscopic analysis.

Exploring the Chemical Space Around the 2,5-Dichloropyrimidin-4-amine Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2,5-dichloropyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its inherent reactivity, conferred by the two chlorine atoms at the C2 and C5 positions, allows for selective functionalization, making it an attractive starting point for the development of potent and selective inhibitors of various therapeutic targets. This technical guide provides an in-depth exploration of the chemical space surrounding this scaffold, with a particular focus on its application in the design of kinase inhibitors for cancer therapy.

Introduction to the this compound Scaffold

The pyrimidine core is a fundamental heterocyclic motif found in numerous natural products and synthetic molecules of pharmaceutical importance.[1] The this compound scaffold, with its specific substitution pattern, offers several advantages for drug design. The chlorine atoms act as excellent leaving groups for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents to probe the chemical space around the core.[2] This adaptability has made it a cornerstone in the development of targeted therapies, particularly in oncology.[1]

Derivatives of this scaffold have shown significant promise as inhibitors of key enzymes implicated in cancer progression, such as Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).[3] By strategically modifying the substituents at the C2 and C5 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Synthetic Strategies and Key Reactions

The exploration of the chemical space around the this compound scaffold heavily relies on robust and versatile synthetic methodologies. The two primary sites for modification are the chlorine-substituted positions, C2 and C5. Key reactions employed for the derivatization of this scaffold include:

-

Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atoms by various nucleophiles, such as amines, alcohols, and thiols. This reaction is often the first step in building more complex molecules.

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the chloropyrimidine with boronic acids or esters, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[4]

-

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, coupling the chloropyrimidine with a wide range of primary and secondary amines.[5][6]

-

Sonogashira Coupling: This reaction is utilized to introduce alkyne functionalities by coupling the chloropyrimidine with terminal alkynes.

-

These reactions can often be performed with a degree of regioselectivity, allowing for the sequential functionalization of the C2 and C5 positions.

Biological Activity of this compound Derivatives

Recent research has highlighted the potential of this compound derivatives as potent inhibitors of kinases and other enzymes involved in cancer signaling pathways. A notable example is the development of dual ALK and HDAC inhibitors.[3]

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[2][7] Small molecule inhibitors that target the ATP-binding site of ALK have proven to be effective therapies for ALK-positive cancers.[2]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[8] Dysregulation of HDAC activity is a common feature in many cancers, leading to the aberrant transcription of genes involved in cell cycle control, apoptosis, and differentiation.[8][9] HDAC inhibitors have emerged as a promising class of anticancer agents.[9]

The development of dual ALK and HDAC inhibitors from the this compound scaffold represents an innovative approach to cancer therapy, potentially offering synergistic effects and overcoming drug resistance.[3]

Quantitative Data on Derivatives

The following table summarizes the in vitro biological activities of representative 2,4-pyrimidinediamine derivatives synthesized from a 2,5-dichloro-N-arylpyrimidin-4-amine precursor, highlighting their potency as ALK and HDAC inhibitors.[3]

| Compound ID | Target | IC50 (μM) |

| 12a | ALK | 0.031 |

| HDAC1 | 0.089 | |

| Ceritinib | ALK | 0.025 |

| SAHA | HDAC1 | 0.015 |

Data sourced from Guo et al., 2022.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. The following are representative protocols for the synthesis of derivatives based on the this compound scaffold.

General Procedure for the Synthesis of Intermediates 3a-b

To a solution of p-phenylenediamine (1.25 g, 11.6 mmol) in 50 mL isopropanol, was added 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (3.48 g, 10.0 mmol) and 37% HCl solution (0.8 mL). The mixture was heated and stirred at 90 °C for 11 hours.[3]

Representative Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the mono-amination of a dichloropyrimidine scaffold. Optimization of the ligand and base may be required for specific substrates.

Materials:

-

This compound derivative (1.0 equiv)

-

Amine (1.1 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., NaOt-Bu, 1.4 equiv)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In a glovebox, a reaction vessel is charged with the palladium catalyst and the phosphine ligand.

-

The base, the this compound derivative, and the amine are added to the vessel.

-

Anhydrous solvent is added to the vessel.

-

The vessel is sealed and heated to the desired temperature (e.g., 100 °C) with stirring under an inert atmosphere.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.[10]

Visualizing Key Pathways and Workflows

ALK Signaling Pathway and Inhibition

Constitutive activation of the ALK receptor tyrosine kinase leads to the downstream activation of several key signaling pathways that promote cell proliferation and survival, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. Small molecule inhibitors targeting the ATP-binding pocket of ALK can block these downstream signals.

Caption: ALK signaling pathway and its inhibition.

HDAC Signaling Pathway and Inhibition

HDAC enzymes remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. HDAC inhibitors block this activity, resulting in histone hyperacetylation, chromatin relaxation, and re-expression of these genes, ultimately leading to cell cycle arrest and apoptosis.

Caption: HDAC-mediated gene silencing and its inhibition.

Experimental Workflow for Derivative Synthesis

The synthesis of a library of derivatives from the this compound scaffold typically follows a structured workflow, starting from the core and proceeding through various coupling reactions to generate a diverse set of final compounds for biological evaluation.

Caption: A typical workflow for library synthesis.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile starting point for the discovery of novel therapeutic agents. Its amenability to a wide range of chemical transformations allows for the systematic exploration of chemical space and the optimization of biological activity. The successful development of potent kinase inhibitors, including dual ALK/HDAC inhibitors, underscores the potential of this scaffold in addressing significant unmet medical needs, particularly in the field of oncology. Further exploration of this chemical space is likely to yield new and improved drug candidates with enhanced efficacy and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Small Molecules Targeting HATs, HDACs, and BRDs in Cancer Therapy [frontiersin.org]

- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

- 8. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]

- 10. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of Chloro-Substituents on the Pyrimidine Ring

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules. The functionalization of this heterocyclic ring is paramount for modulating the pharmacological properties of these compounds. Chloro-substituents on the pyrimidine ring serve as versatile synthetic handles, primarily enabling functionalization through nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the reactivity of these chloro-substituents, detailing the underlying mechanisms, influencing factors, experimental protocols, and applications in drug discovery.

Core Principles of Reactivity

The chemistry of chloropyrimidines is dominated by their susceptibility to nucleophilic attack. This reactivity is a direct consequence of the electron-deficient nature of the pyrimidine ring.

The Electron-Deficient Pyrimidine Ring

The pyrimidine ring, a diazine containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient compared to benzene.[1] These electronegative nitrogen atoms withdraw electron density from the ring carbons, making them electrophilic and thus susceptible to attack by nucleophiles.[1] This effect is most pronounced at the C2, C4, and C6 positions. The introduction of a chloro-substituent, an electron-withdrawing group, further enhances this electrophilicity, activating the ring for nucleophilic displacement.[2]

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The displacement of a chloro-substituent on a pyrimidine ring typically proceeds via a two-step addition-elimination mechanism known as SNAr.[3] This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems.[3][4]

-

Nucleophilic Attack and Formation of the Meisenheimer Intermediate: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro-substituent. This step breaks the aromaticity of the ring and forms a resonance-stabilized anionic σ-complex, known as a Meisenheimer intermediate.[3] The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which effectively stabilizes it.[5]

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.[6] This elimination step is typically fast.

Factors Influencing Reactivity

Several factors govern the rate and regioselectivity of SNAr reactions on chloropyrimidines.

-

Position of the Chloro-Substituent: Chloro-substituents at the C4 (and C6) position are generally more reactive towards nucleophiles than those at the C2 position.[2][7] This is because the negative charge of the Meisenheimer intermediate formed upon attack at C4 can be delocalized over both ring nitrogens, providing greater stabilization.[1] In contrast, attack at C2 results in a less stable intermediate. Frontier molecular orbital theory also supports this, with the Lowest Unoccupied Molecular Orbital (LUMO) coefficient being higher on C4 than C2, indicating a more favorable site for nucleophilic attack.[7]

-

Other Ring Substituents: The presence of other substituents on the pyrimidine ring significantly modulates reactivity.

-

Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN, -SO2Me) further decrease the electron density of the ring, enhancing its electrophilicity and increasing the rate of nucleophilic attack.[2][8] An EWG at the C5 position generally enhances reactivity at the C4 position.[2]

-

Electron-Donating Groups (EDGs): EDGs (e.g., -NH2, -OR) increase the electron density of the ring, deactivating it towards nucleophilic attack.[2][9] EDGs at the C5 or C6 position can, however, direct nucleophilic attack to the C2 position in di- or trichlorinated pyrimidines.[2]

-

-

Nature of the Nucleophile: Stronger nucleophiles react faster. For instance, an alkoxide is a more potent nucleophile than its corresponding alcohol, and thiols are generally effective nucleophiles.[2]

-

Leaving Group Ability: For SNAr reactions, the reactivity order for halogens is typically F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that makes the carbon center more electrophilic. This contrasts with SN1 and SN2 reactions where leaving group ability is related to the stability of the halide anion (I > Br > Cl > F).[10]

Quantitative Reactivity Data

Kinetic studies of SNAr reactions on chloropyrimidines confirm that the reactions are typically second order overall: first order with respect to the chloropyrimidine and first order with respect to the nucleophile.[11] The tables below summarize key quantitative data from the literature, illustrating the effects of nucleophile and substrate structure on reactivity.

Table 1: Second-Order Rate Constants (k2) for the Substitution of 2-Chloropyrimidine with Various Nucleophiles. [11]

| Nucleophile | Solvent | Temperature (°C) | k2 (x 10-4 L mol-1 s-1) |

| Hydroxide | 100% Ethanol | 50 | 96.4 |

| Hydroxide | 30% aq. Ethanol | 40 | 7.7 |

| Dimethylamine | 100% Ethanol | 40 | 36.3 |

| Piperidine | 100% Ethanol | 40 | 18.0 |

| Methylamine | 100% Ethanol | 40 | 17.0 |

| Diethylamine | 100% Ethanol | 40 | 1.8 |

Data sourced from a kinetic study on 2-chloropyrimidine, demonstrating the influence of nucleophile strength and solvent polarity on reaction rates.[11]

Table 2: Biological Activity of Bioactive Molecules Derived from Chloropyrimidines.

| Parent Scaffold | Derivative | Target | IC50 (nM) | Disease Area |

| Bisanilinopyrimidine | Compound 1 | Aurora A Kinase | 6.1 | Cancer |

| 6-Chloropyrido[2,3-d]pyrimidine | Derivative 10b | N/A (Tumor Growth) | TGI: 71% @ 50 mg/kg | Cancer (Colo-205 Xenograft) |

| 6-Chloropyrido[2,3-d]pyrimidine | Derivative 10c | N/A (Tumor Growth) | TGI: 68% @ 50 mg/kg | Cancer (U87MG Xenograft) |

| Chloropyrimidine | Compound 1 | MSK1 CTKD | 200 | Inflammation/Cancer |

| Chloropyrimidine | Compound 23 | MSK1 CTKD | 100 | Inflammation/Cancer |

This table presents the inhibitory concentrations (IC50) or tumor growth inhibition (TGI) for selected compounds synthesized using chloropyrimidine intermediates, highlighting their relevance in drug development.[12][13][14]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the nucleophilic substitution of chloropyrimidines with common nucleophiles. Optimization is often required based on the specific substrate and nucleophile.[2]

General Protocol for Amination

This protocol describes the reaction of a chloropyrimidine with a primary or secondary amine.[2]

-

Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chloropyrimidine derivative (1.0 equivalent), the amine nucleophile (1.1–1.5 equivalents), and a suitable anhydrous solvent (e.g., DMF, DMSO, THF, or ethanol).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5–2.0 equivalents), to the mixture.

-

Reaction: Stir the reaction mixture and heat to the desired temperature, typically between 80–120 °C. The reaction time can range from 2 to 24 hours. Microwave irradiation can also be employed to potentially reduce reaction times and improve yields.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[15]

General Protocol for Thiolation

This protocol details the synthesis of 4-(alkyl/arylthio)pyrimidines from chloropyrimidines and thiols.

-

Thiolate Preparation: In a reaction vessel, prepare the thiolate salt by dissolving the thiol (1.1 equivalents) in a solution of a suitable base (1.1 equivalents, e.g., sodium hydride, sodium methoxide) in the chosen solvent (e.g., THF, ethanol) at room temperature.

-

Reactant Addition: Add the chloropyrimidine derivative (1.0 equivalent) to the thiolate solution.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C for 1 to 12 hours.

-

Monitoring, Work-up, and Purification: Follow the steps outlined in the amination protocol (3.1, steps 4-6) to monitor the reaction and isolate the purified product.

General Protocol for Alkoxylation

This protocol describes the reaction of a chloropyrimidine with an alcohol to form an ether linkage.

-

Alkoxide Preparation: Generate the alkoxide in situ by dissolving the alcohol (1.1–1.5 equivalents) in a suitable anhydrous solvent (e.g., THF, dioxane) and adding a strong base (1.1 equivalents, e.g., sodium hydride). Stir until gas evolution ceases.

-

Reactant Addition: Add the chloropyrimidine derivative (1.0 equivalent) to the alkoxide solution.

-

Reaction: Stir the reaction mixture at an appropriate temperature, which can range from room temperature to the reflux temperature of the solvent, for 1 to 24 hours.

-

Monitoring, Work-up, and Purification: Follow the steps outlined in the amination protocol (3.1, steps 4-6). The quenching step should be performed carefully, for example, with water or a saturated aqueous solution of ammonium chloride.

Applications in Drug Development

Chloropyrimidines are indispensable building blocks in modern drug synthesis.[16] Their defined reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the construction of large and diverse compound libraries for screening.[17] This is particularly evident in the field of oncology and kinase inhibitor development.

Key Intermediates for Targeted Therapies

2,4-Dichloropyrimidine is a critical intermediate in the synthesis of several important anti-cancer drugs, including:

-

Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[16]

-

AZD9291 (Osimertinib): A third-generation epidermal growth factor receptor (EGFR) kinase inhibitor used to treat non-small cell lung cancer.[16]

The high reactivity of the chloro-substituents in these precursors allows for efficient coupling with other fragments to build the final complex active pharmaceutical ingredient (API).

Scaffolds for Kinase Inhibitors

The pyrimidine ring mimics the adenine core of ATP and can bind to the hinge region of the ATP-binding pocket of many kinases. Functionalization via its chloro-substituents allows for the introduction of moieties that occupy adjacent pockets, leading to potent and selective inhibitors. The Aurora kinases and Mitogen- and stress-activated protein kinase 1 (MSK1) are examples of kinase families targeted by inhibitors derived from chloropyrimidine scaffolds.[13][14] In some cases, the chloropyrimidine itself can act as a reactive group for covalent inhibitors, forming a permanent bond with a non-catalytic cysteine residue near the active site.[14]

Conclusion

The chloro-substituents on a pyrimidine ring are not merely passive components but are key activators and versatile handles for synthetic transformations. A thorough understanding of the SNAr mechanism and the factors governing the reactivity of these compounds is essential for chemists in both academic and industrial settings. This knowledge enables the rational design of synthetic routes to access novel and complex molecules, particularly in the pursuit of new therapeutic agents. The continued application and exploration of chloropyrimidine chemistry will undoubtedly remain a cornerstone of drug discovery and development.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. echemi.com [echemi.com]

- 6. Leaving group - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. zenodo.org [zenodo.org]

- 12. benchchem.com [benchchem.com]

- 13. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Electronic and Steric Effects on the Reactivity of 2,5-Dichloropyrimidin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of 2,5-dichloropyrimidin-4-amine, a key heterocyclic building block in medicinal chemistry. Understanding these principles is crucial for the strategic design and synthesis of novel pyrimidine-based therapeutic agents. This document summarizes key reactivity patterns, provides illustrative experimental protocols for common transformations, and presents quantitative data where available.

Introduction to the Reactivity of Substituted Pyrimidines

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms.[1] This inherent electronic property makes the pyrimidine nucleus susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its functionalization.[2] The positions on the pyrimidine ring exhibit differential reactivity, generally following the order C4(6) > C2 >> C5 for nucleophilic attack.[2] This preference is attributed to the effective stabilization of the Meisenheimer intermediate when the attack occurs at positions ortho or para to the ring nitrogens.[2]

Substituents on the pyrimidine ring profoundly influence its reactivity through a combination of electronic and steric effects. Electron-withdrawing groups enhance the electrophilicity of the ring, activating it for nucleophilic attack, while electron-donating groups have a deactivating effect.[2]

Electronic and Steric Profile of this compound

The reactivity of this compound is dictated by the interplay of its three substituents: two chloro groups at positions 2 and 5, and an amino group at position 4.

Electronic Effects:

-

Chloro Groups (C2 and C5): The chlorine atoms are strongly electron-withdrawing through induction, increasing the electrophilicity of the carbon atoms to which they are attached.

-

Amino Group (C4): The amino group is electron-donating through resonance, which tends to deactivate the pyrimidine ring towards nucleophilic attack.[2] However, this deactivating effect is counteracted by the strong inductive withdrawal of the chloro groups and the ring nitrogens.

The net effect is a nuanced reactivity profile where the positions of the chloro groups become critical. The chlorine at C2 is expected to be significantly more reactive towards nucleophiles than the chlorine at C5. This is because the C2 position is activated by both ring nitrogen atoms, whereas the C5 position is not directly activated in the same manner.

Steric Effects:

The amino group at C4 and the chloro group at C5 can exert steric hindrance, potentially influencing the approach of bulky nucleophiles or catalysts to the adjacent reactive sites. This can affect reaction rates and, in some cases, regioselectivity.

Reactivity in Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a primary pathway for the functionalization of this compound. Based on the electronic principles of substituted pyrimidines, nucleophilic attack is predicted to occur preferentially at the C2 position, displacing the chloride. The C5-chloro is anticipated to be substantially less reactive.

While specific quantitative data for SNAr reactions on this compound is limited in the public domain, data from analogous compounds such as 4-amino-2,6-dichloropyrimidine can provide valuable insights. For 4-amino-2,6-dichloropyrimidine, the chlorine at the C2 position is generally more susceptible to nucleophilic attack than the one at C6.[3]

Table 1: Representative Yields for Mono-amination of Dichloropyrimidines

| Dichloropyrimidine Derivative | Nucleophile | Conditions | Product | Yield (%) |

| 2,4-Dichloropyrimidine | Secondary Amine | Pd(OAc)2/dppb, LiHMDS, THF, -20°C, 1h | 4-Amino-2-chloropyrimidine | High |

| 4-Amino-2,6-dichloropyrimidine | Primary/Secondary Amine | K2CO3, DMF, 140°C | 2,4-Diamino-6-chloropyrimidine | Moderate to High |

| 2,4,5-Trichloropyrimidine | Ammonia | Methanol, 20°C | 4-Amino-2,5-dichloropyrimidine | Not specified |

Note: Data for 2,4-dichloropyrimidine and 4-amino-2,6-dichloropyrimidine are provided as analogs to infer the reactivity of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation, respectively.

Suzuki-Miyaura Coupling:

This reaction enables the introduction of aryl, heteroaryl, or alkyl groups. For dichloropyrimidines, the regioselectivity of the Suzuki coupling is often directed to the C4(6) position over the C2 position.[4][5] In the case of this compound, the reaction is expected to proceed selectively at the more reactive C2-Cl bond. The presence of the free amino group at C4 may require careful optimization of reaction conditions to avoid catalyst inhibition.[6]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines

| Dichloropyrimidine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time | Product | Yield (%) |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 2-Chloro-4-phenylpyrimidine | 71 |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 h | 2-Chloro-4-phenylpyrimidine | Not specified |

Note: This data is for an analogous dichloropyrimidine and serves as a starting point for reaction development with this compound.[7]

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[8][9] Similar to the Suzuki coupling, this reaction is expected to be selective for the C2 position of this compound. The primary amino group on the substrate could potentially compete with the coupling partner, necessitating the use of protecting groups or carefully optimized conditions.[10]

Table 3: General Conditions for Buchwald-Hartwig Amination of Dichloropyrimidines

| Dichloropyrimidine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) |

| 2,5-Dichloro-4,6-pyrimidinediamine | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 |

| 4-Amino-2,6-dichloropyrimidine | Primary/Secondary Amine | Pd(dba)₂ / BINAP | NaOt-Bu | Dioxane/Toluene | 80-120 |

Note: These are general starting conditions based on analogous substrates.[3][10]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2,4,5-trichloropyrimidine with ammonia.[11]

Materials:

-

2,4,5-Trichloropyrimidine

-

Ammonia in methanol solution

-

Reaction vessel

Procedure:

-

Dissolve 2,4,5-trichloropyrimidine in methanol in a suitable reaction vessel.

-

Add a solution of ammonia in methanol to the reaction mixture.

-

Stir the reaction at room temperature (approximately 20°C).

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the product can be isolated using standard workup and purification techniques, such as extraction and crystallization or chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the reaction of this compound with a nucleophile, targeting the C2 position.

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine)

-

Base (e.g., K₂CO₃ or DIPEA)

-

Anhydrous solvent (e.g., DMF or NMP)

-

Reaction vessel with a reflux condenser and inert atmosphere capabilities

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound, the nucleophile, and the base.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to an elevated temperature (e.g., 100-140°C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling at the C2 position of this compound.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid, the base, and the palladium catalyst.

-

Degas the solvent system and add it to the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100°C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

Caption: A generalized experimental workflow for the functionalization of this compound.

Caption: Key reaction pathways for the selective functionalization of this compound at the C2 position.

Conclusion

The reactivity of this compound is a product of the complex interplay between the electron-donating amino group and the electron-withdrawing chloro substituents. This guide has outlined the expected reactivity patterns, highlighting the preferential functionalization of the C2-chloro position in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct quantitative data for this specific molecule is not abundant, the provided protocols and data from analogous systems offer a solid foundation for researchers and drug development professionals to design and execute synthetic strategies for the creation of novel pyrimidine-based compounds. Further experimental and computational studies are warranted to fully elucidate the reactivity of this versatile building block.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 6. 2,5-Dichloropyridin-4-amine | C5H4Cl2N2 | CID 22284049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. 4-Amino-2,5-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

Unlocking the Therapeutic Potential of 2,5-Dichloropyrimidin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,5-dichloropyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of the potential biological activities of its derivatives, with a particular focus on their anticancer properties through kinase inhibition. This document details quantitative structure-activity relationship data, comprehensive experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Core Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of numerous kinases. Strategic modifications at the C2 and C5 positions, often through cross-coupling reactions, allow for the fine-tuning of potency and selectivity against specific kinase targets.

Below are summary tables of the inhibitory activities of various pyrimidine derivatives, showcasing their potential as anticancer agents. While specific data for a wide range of this compound derivatives is dispersed throughout the literature, the following tables present representative data for structurally related pyrimidine compounds that highlight key structure-activity relationships.

Table 1: Antiproliferative Activity of Substituted Pyrimidine Derivatives

| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) |

| 3b | 2-Thio-pyrimidine with specific substitutions | PC3 (Prostate Carcinoma) | 21 |

| 3d | 2-Thio-pyrimidine with specific substitutions | PC3 (Prostate Carcinoma) | 17 |

| 6 | 2-Amino-4-chloro-pyrimidine with bromophenyl piperazine | HCT116 (Colon Cancer) | 89.24 |

| 6 | 2-Amino-4-chloro-pyrimidine with bromophenyl piperazine | MCF7 (Breast Cancer) | 89.37 |

| 7t | 4-Substituted-thieno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 7.45 |

| 7b | 4-Substituted-thieno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 8.80 |

| 8h | Aminopyrimidine core | MCF-7 (Breast Cancer) | - |

| 8h | Aminopyrimidine core | BT474 (Breast Cancer) | - |

| 8h | Aminopyrimidine core | MDA-MB-231 (Breast Cancer) | - |

| 2d | Pyrido[2,3-d]pyrimidine derivative | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Kinase Inhibitory Activity of Pyrimidine-Based Compounds

| Compound ID | Target Kinase | IC50 (µM) or Ki (nM) |

| 3b | PLK4 | 0.0312 (IC50) |

| 8h | PLK4 | 0.0067 (IC50) |

| Compound 66 | CDK6 | Balancing potency |

| Compound 66 | CDK9 | Balancing potency |

| CFI-400437 | PLK4 | 0.6 (Ki) |

| CFI-400945 | PLK4 | 0.26 (Ki) |

| YLT-11 | PLK4 | 22 (IC50) |

IC50: The concentration of a drug that is required for 50% inhibition in vitro. Ki: Inhibition constant.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives. The following protocols are representative methods that can be adapted and optimized for specific research needs.

Protocol 1: Synthesis of Aryl-Substituted Pyrimidine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a common method for the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to the pyrimidine core.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried reaction vessel, add this compound (1 mmol), the arylboronic acid (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) and the base (e.g., K₂CO₃, 2 mmol).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction can also be performed in a microwave reactor for a shorter duration (e.g., 15-60 minutes at 100-120 °C).[1][2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine derivative.[1]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate and ATP

-

Kinase assay buffer (e.g., Promega ADP-Glo™ Kinase Assay kit)

-

Test compounds serially diluted in DMSO

-

Multi-well plates (e.g., 384-well)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a multi-well plate, add the kinase, the specific substrate, and the assay buffer.

-

Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30 °C) for the specified time.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.

-

The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for understanding the mechanism of action and the development pipeline of this compound derivatives. The following diagrams, created using the DOT language, illustrate key concepts.

Conclusion

The this compound scaffold is a cornerstone for the development of novel kinase inhibitors with significant therapeutic potential, particularly in oncology. The ability to readily functionalize the pyrimidine core allows for the generation of diverse chemical libraries and the systematic exploration of structure-activity relationships. The protocols and data presented in this guide offer a foundational resource for researchers aiming to design, synthesize, and evaluate new derivatives in this promising class of compounds. Further investigation into their efficacy against a broader range of kinases and in various disease models is warranted to fully elucidate their therapeutic utility.

References

The Versatile Building Block: A Technical Guide to 2,5-Dichloropyrimidin-4-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyrimidin-4-amine is a highly functionalized heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and the differential reactivity of its two chlorine atoms make it a versatile building block for the synthesis of a diverse array of biologically active molecules. The pyrimidine core is a common feature in numerous approved drugs, particularly in the area of oncology, due to its ability to mimic the purine bases of ATP and interact with the hinge region of kinase enzymes. The presence of an amino group and two modifiable chloro-substituents on the pyrimidine ring of this compound provides medicinal chemists with multiple points for structural elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. It includes a compilation of quantitative data, detailed experimental protocols for key chemical transformations, and visualizations of relevant signaling pathways to aid researchers in their drug discovery efforts.

Synthetic Utility and Key Reactions

The chemical versatility of this compound stems from the distinct reactivity of its two chlorine atoms at the C2 and C5 positions. The chlorine at the C2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C5 position. This differential reactivity allows for selective and sequential functionalization of the pyrimidine core. Common synthetic transformations involving this compound include:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atoms by various nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental for introducing diverse side chains to the pyrimidine scaffold.

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the chloropyrimidine with boronic acids or their esters, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling the chloropyrimidine with a wide range of primary and secondary amines.

-

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the chloropyrimidine with terminal alkynes.

-

These reactions provide a robust toolbox for medicinal chemists to generate extensive libraries of compounds for structure-activity relationship (SAR) studies.

Application in the Development of Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminopyrimidine scaffold can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Dual ALK and HDAC Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including non-small cell lung cancer (NSCLC). Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are also validated targets in oncology. The simultaneous inhibition of both ALK and HDACs has been proposed as a promising strategy to enhance therapeutic efficacy and overcome drug resistance.

Recently, a series of 2,4-pyrimidinediamine derivatives were designed and synthesized as dual ALK and HDAC inhibitors, utilizing a derivative of this compound as a key starting material.[1]

Table 1: In Vitro Antiproliferative Activity of a Dual ALK/HDAC Inhibitor [1]

| Compound | Target(s) | Cell Line | IC50 (nM) |

| 12a | ALK, HDAC1 | H2228 (ALK-positive NSCLC) | 11 |

| Ceritinib | ALK | H2228 (ALK-positive NSCLC) | >100 |

| Entinostat | HDAC | H2228 (ALK-positive NSCLC) | >100 |

Note: Compound 12a was synthesized from a derivative of this compound.

Signaling Pathways

ALK Signaling Pathway

Aberrant ALK signaling, often initiated by chromosomal rearrangements leading to fusion proteins (e.g., EML4-ALK), results in the constitutive activation of its tyrosine kinase domain. This leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and metastasis. Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[2][3][4][5][6] Inhibition of ALK blocks these downstream signals, leading to apoptosis of cancer cells dependent on ALK activity.

Caption: Aberrant ALK signaling and points of inhibition.

HDAC Inhibition Pathway

HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7][8][9][10][11] HDAC inhibitors block this deacetylation, resulting in histone hyperacetylation and a more open chromatin structure. This allows for the transcription of tumor suppressor genes and other genes that can induce cell cycle arrest, differentiation, and apoptosis. Non-histone proteins are also targets of HDACs, and their hyperacetylation can affect various cellular processes.[9]

Caption: Mechanism of action of HDAC inhibitors.

Experimental Protocols

The following are representative experimental protocols for key reactions involving dichloropyrimidine scaffolds. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling